Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]-
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Overview
Description
Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- is an organic compound with a complex structure that includes aromatic rings, an imine group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- typically involves the reaction of 4-methylbenzenamine with 4-(2-propenyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-methylenebis-: Similar structure but lacks the propenyloxy group.
Benzenamine, 4-methyl-N-phenyl-: Similar structure but lacks the propenyloxy group and has different substitution patterns.
Benzenamine, 4-methoxy-N-methyl-: Contains a methoxy group instead of the propenyloxy group .
Uniqueness
Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- is unique due to the presence of the propenyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
62399-21-7 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(4-prop-2-enoxyphenyl)methanimine |
InChI |
InChI=1S/C17H17NO/c1-3-12-19-17-10-6-15(7-11-17)13-18-16-8-4-14(2)5-9-16/h3-11,13H,1,12H2,2H3 |
InChI Key |
FQBVSGKAVCPOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
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